An In-depth Technical Guide to 2-(2,5-Difluorophenyl)propanedinitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2,5-Difluorophenyl)propanedinitrile: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(2,5-Difluorophenyl)propanedinitrile, also known as 2-(2,5-difluorophenyl)malononitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the chemical structure, molecular properties, synthesis, and potential applications of this fluorinated aromatic compound. Leveraging established chemical principles and data from analogous structures, this guide offers both foundational knowledge and practical insights.
Introduction and Chemical Identity
2-(2,5-Difluorophenyl)propanedinitrile is a synthetic organic compound characterized by a difluorinated phenyl ring attached to a propanedinitrile group. The presence of two electron-withdrawing fluorine atoms on the aromatic ring and two nitrile groups significantly influences the molecule's electronic properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2-(2,5-Difluorophenyl)propanedinitrile |
| Synonym | 2-(2,5-difluorophenyl)malononitrile |
| CAS Number | 1803594-74-2 |
| Molecular Formula | C₉H₄F₂N₂[1] |
| Molecular Weight | 178.14 g/mol |
| InChI | InChI=1S/C9H4F2N2/c10-7-1-2-9(11)8(3-7)6(4-12)5-13/h1-3,6H[1] |
| InChIKey | FIBYPNFPZWMSQB-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C=C1F)C(C#N)C#N)F[1] |
Molecular Properties and Characterization
Table 2: Physicochemical Properties
| Property | Value/Information | Source |
| Physical Form | Powder | |
| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | N/A |
| Boiling Point | Not experimentally determined. Likely to decompose at high temperatures. | N/A |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from similar compounds |
| XlogP (predicted) | 1.8 | [1] |
Spectroscopic Profile (Predicted)
The structural elucidation of 2-(2,5-Difluorophenyl)propanedinitrile would rely on standard spectroscopic techniques. Below is a predicted spectroscopic profile based on the analysis of its constituent functional groups and data from similar molecules.[2][3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to the three protons on the difluorophenyl ring, with coupling to each other and to the fluorine atoms. A singlet or a triplet (depending on the coupling with the vinyl proton) for the benzylic proton would likely appear around δ 5.0-5.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. The carbons attached to fluorine will show characteristic large one-bond C-F couplings (¹JCF ≈ 240-260 Hz) and smaller multi-bond couplings.[5] The nitrile carbons (C≡N) are expected in the range of δ 110-120 ppm. The benzylic carbon and the carbon of the dinitrile group will also have distinct chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the loss of HCN and fluorine atoms, providing further structural confirmation. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 179.04154 and [M+Na]⁺ at 201.02348.[1]
Synthesis and Reactivity
The most logical and widely employed method for the synthesis of benzylidenemalononitriles is the Knoevenagel condensation .[6][7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, 2,5-difluorobenzaldehyde and malononitrile.
Caption: Knoevenagel condensation for the synthesis of 2-(2,5-Difluorophenyl)propanedinitrile.
Experimental Protocol: Knoevenagel Condensation
The following is a generalized, self-validating protocol for the synthesis of 2-(2,5-Difluorophenyl)propanedinitrile, based on established procedures for similar compounds.[6][7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluorobenzaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent such as ethanol or a water-ethanol mixture.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, or an amino acid-based ionic liquid).[8] The use of a catalyst is crucial for activating the methylene group of malononitrile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The formation of the product is often indicated by a color change or precipitation.
-
Work-up and Isolation: Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure. The crude product is then washed with cold water or a non-polar solvent like hexane to remove unreacted starting materials and catalyst.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(2,5-Difluorophenyl)propanedinitrile.
Reactivity Profile
The reactivity of 2-(2,5-Difluorophenyl)propanedinitrile is dominated by the electrophilic nature of the α,β-unsaturated dinitrile system. The electron-withdrawing effects of the two nitrile groups and the difluorophenyl ring make the β-carbon susceptible to nucleophilic attack.[10][11] This is a key feature in Michael addition reactions, where nucleophiles add across the double bond.[11]
Caption: Key reactivity pathways of 2-(2,5-Difluorophenyl)propanedinitrile.
Potential Applications in Drug Development and Medicinal Chemistry
While direct applications of 2-(2,5-Difluorophenyl)propanedinitrile in pharmaceuticals are not explicitly documented, its structural motifs are present in or related to several biologically active molecules.
Intermediate for Pharmaceutical Synthesis
The difluorophenyl moiety is a common feature in many modern pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. A structurally related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a key intermediate in the synthesis of Larotrectinib , a potent and selective inhibitor of tropomyosin receptor kinases (TRKs) used in cancer therapy.[12][13][14] This highlights the potential of 2-(2,5-difluorophenyl) containing building blocks in the development of novel therapeutics.
Role of the Dinitrile Group
The dinitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[15] Furthermore, α,β-unsaturated nitriles are known to be Michael acceptors, which can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[11] This mechanism of action is exploited in the design of certain enzyme inhibitors.
Safety and Handling
2-(2,5-Difluorophenyl)propanedinitrile is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when working with this compound.
Conclusion
2-(2,5-Difluorophenyl)propanedinitrile is a fluorinated aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via the Knoevenagel condensation is straightforward, and its reactivity as a Michael acceptor opens avenues for the design of targeted covalent inhibitors. While direct biological applications have yet to be reported, the prevalence of its structural components in advanced pharmaceuticals underscores its potential value for future drug discovery and development efforts. Further research into its physical and biological properties is warranted to fully explore its utility.
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